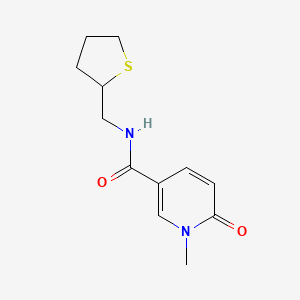
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide, also known as Mocetinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). It is a small molecule that has been shown to have potential as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell cycle regulation. 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and physiological effects:
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has been shown to inhibit the growth of certain viruses, including HIV and hepatitis B. 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide in lab experiments is its potency and selectivity as an HDAC inhibitor. This allows researchers to study the effects of HDAC inhibition on gene expression and cell cycle regulation with a high degree of specificity. However, one limitation of using 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide in lab experiments is its relatively high cost, which may limit its use in certain settings.
Orientations Futures
There are several future directions for research on 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that incorporate 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide with other anti-cancer agents to enhance its efficacy. Another area of interest is the development of new formulations of 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide that may improve its pharmacokinetic properties and increase its bioavailability. Finally, there is ongoing research into the potential use of 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide in the treatment of other diseases, such as inflammatory and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide involves several steps, including the formation of key intermediates and the final coupling of these intermediates to form the target molecule. The synthesis of 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has been described in several research articles, and the process involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of cancer. In vitro and in vivo studies have demonstrated that 1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(thiolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-14-8-9(4-5-11(14)15)12(16)13-7-10-3-2-6-17-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYBWLSRBNWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2CCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)

![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
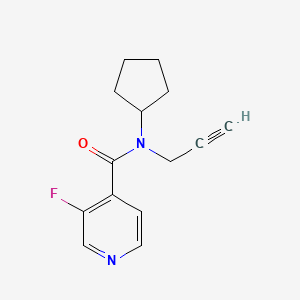

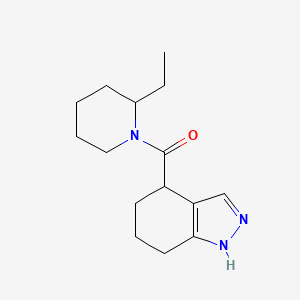
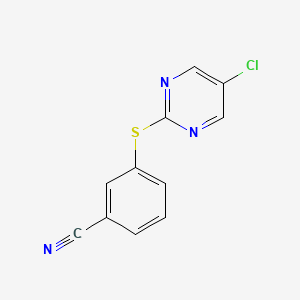
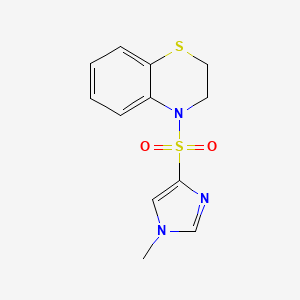
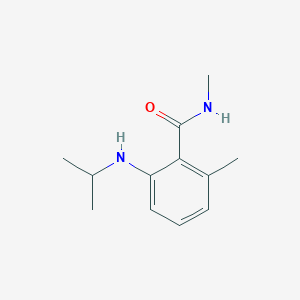
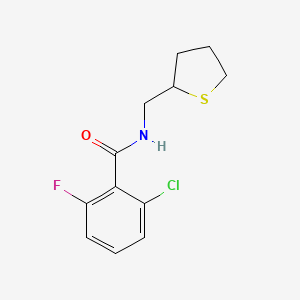
![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)